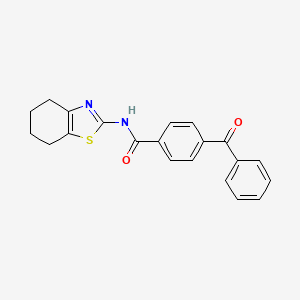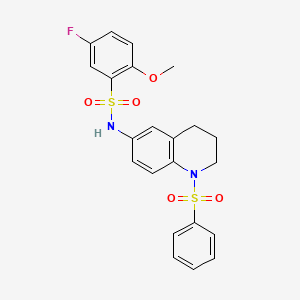
5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is an intricate organic compound with potential applications in various fields. This molecule is built from multiple aromatic and heteroaromatic rings, incorporating fluorine, methoxy, and sulfonamide functional groups. It offers intriguing possibilities for drug discovery and other scientific research due to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials. Each precursor is chosen based on its functional groups to enable effective synthetic transformations.
Coupling Reactions: Often, the synthesis involves key coupling reactions such as Suzuki or Heck coupling to form the biaryl structures.
Functional Group Manipulations: Steps like halogenation, sulfonation, and methoxylation are employed to introduce specific functional groups.
Cyclization: Formation of the tetrahydroquinoline core may involve cyclization reactions under acidic or basic conditions.
Final Assembly: The last steps usually involve sulfonamide formation and other functional group additions under mild conditions to retain the integrity of the molecule.
Industrial Production Methods
Industrial synthesis might scale up these reactions using flow chemistry techniques or optimized batch processes. Reactions would be meticulously controlled to enhance yield and purity, using solvents and reagents that are commercially viable and sustainable.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Potential for aromatic ring oxidation under strong oxidizing conditions, yielding quinones or other oxidized products.
Reduction: Functional group reductions, especially of the sulfonamide group, might be achieved using reagents like lithium aluminium hydride.
Substitution: Both electrophilic and nucleophilic aromatic substitution reactions can be employed, given the presence of halogen and other activating groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for aromatic ring oxidation.
Reduction: Hydrogenation over palladium catalysts or using complex hydride reagents.
Substitution: Halogenated reagents and strong bases for substitution reactions.
Major Products Formed
Oxidation products: Quinones, sulfoxides
Reduction products: Amine derivatives, partially or fully reduced aromatic systems
Substitution products: Halogenated aromatics, substituted sulfonamides
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex molecules.
Exploration of its reactivity patterns can contribute to synthetic organic chemistry.
Biology:
May act as a ligand for studying protein binding.
Could be a molecular probe for biological assays.
Medicine:
Potential pharmaceutical candidate due to its structural complexity.
Could interact with biological targets relevant to disease pathways.
Industry:
In polymer science, it could be a building block for advanced materials.
Potential use in catalysis or as a reagent in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action in biological systems may involve the interaction with specific molecular targets such as enzymes or receptors. Its effects might be mediated through binding to these targets and altering their function or signaling pathways. Further research is necessary to elucidate detailed pathways and molecular interactions.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzenesulfonamide: Similar aromatic substitution but lacks the tetrahydroquinoline core.
1-Phenylsulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but with different functional groups.
N-Phenylsulfonylbenzenesulfonamide: Lacks the methoxy and quinoline functionalities.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-21-12-9-17(23)15-22(21)31(26,27)24-18-10-11-20-16(14-18)6-5-13-25(20)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYPTBCDGYYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/new.no-structure.jpg)
![METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2874669.png)
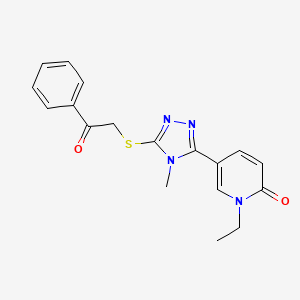
![6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2874673.png)
![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
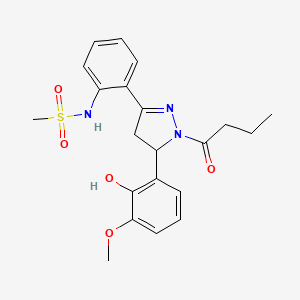
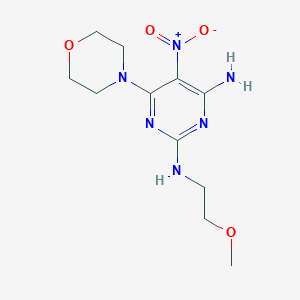
![N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine](/img/structure/B2874679.png)
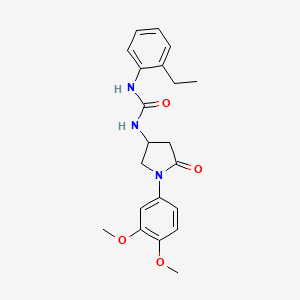
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
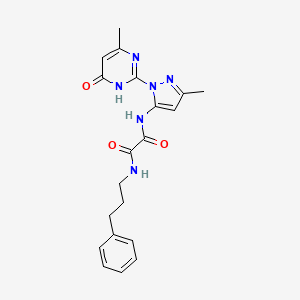
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)
